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Introduction and Scientific Rationale

Eganelisib (IPI-549) is a first-in-class, orally administered, highly selective inhibitor of phosphoinositide-3-
kinase gamma (PI3K-y) [1]. The PI3K-y pathway acts as a key molecular switch that controls immune
suppression by myeloid cells, such as macrophages and myeloid-derived suppressor cells (MDSCs), in the
tumor microenvironment [1]. In preclinical models, inhibition of PI3K-y by eganelisib has been shown to
reprogram these immunosuppressive myeloid cells from a pro-tumor (M2-like) phenotype to an anti-tumor

(M1-like) phenotype, promoting T-cell infiltration and activation [1] [2].

In the context of AML, this mechanism is particularly relevant. The bone marrow microenvironment in AML
is rich in immunosuppressive myeloid cells that contribute to disease progression and resistance to therapy.
Cytarabine is a cornerstone cytotoxic chemotherapy drug for AML that works by directly inhibiting the
growth of cancer cells [3]. The rational combination of eganelisib with cytarabine seeks to achieve a dual
attack: direct cytotoxicity against AML blasts via cytarabine, and a simultaneous reprogramming of the
immunosuppressive microenvironment via eganelisib, potentially overcoming barriers to treatment efficacy

and enhancing anti-leukemic responses [3] [2].

Clinical Trial Design and Eligibility
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The clinical data for eganelisib in combination with cytarabine in relapsed/refractory AML is drawn from an
ongoing Phase 1b trial (NCT06533761) [4] [5] [3]. The core design and patient eligibility criteria are

summarized below.

Table 1: Clinical Trial Overview

Trial Feature Description

Official Title A Phase 1b Open-Label Study to Evaluate Eganelisib as Monotherapy and in
Combination with Cytarabine in Patients with Relapsed/Refractory AML [4] [5]

ClinicalTrials.gov NCT06533761 [5] [3]

ID

Protocol ID 25-160 (Dana-Farber), STLX-EGA-001 (Sponsor) [4] [5]
Phase 1b [4] [5] [3]

Overall Status Active and Recruiting (as of October 2025) [5]

Primary Objectives  Assess safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and
anti-tumor efficacy [4]

Estimated March 15, 2028 [5]
Completion

Table 2: Patient Eligibility Criteria
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Category Inclusion Criteria Exclusion Criteria
Disease Pathological diagnosis of AML Acute promyelocytic leukemia is excluded [4].
Status (WHO 2022) with 210% bone

marrow blasts. Secondary and
treatment-related AML are
included. Higher-risk MDS
(IPSS-R Intermediate, High, or
Very High) with 210% blasts is
also included [4].

Prior Therapy Relapsed or refractory disease. Autologous or allogeneic stem cell transplant
within 6 months prior to Cycle 1 Day 1 [4] [5].

Performance ECOG performance status <2 [4] -

Status [5].

Organ Adequate hepatic and renal Presence of a clinically significant non-

Function function per protocol, measured hematologic toxicity from prior therapy that has
within 7 days prior to the first not resolved to Grade <1 (NCI CTCAE v5.0) [4].

dose [4] [5].

Concomitant - Active fungal disease or uncontrolled infection;

Conditions patients on antimicrobials must be afebrile and
stable for >72 hours [4]. Receiving chronic
immunosuppressants or systemic steroids
(excluding replacement therapy) [4] [5]. WBC
count >25 x 10°/L within 7 days prior to the first
dose (hydroxyurea permitted for control) [4] [5].

The trial is structured in two parts:

e Part 1: Dose Escalation (DE) - Determines the safety and maximum tolerated dose (MTD) or
recommended phase 2 dose (RP2D) of eganelisib both as a monotherapy and in combination with
cytarabine [4] [5].

e Part 2: Dose Optimization - Further evaluates the safety and efficacy of the selected dose(s) [4] [5].

Treatment Protocol and Schema
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The following diagram illustrates the logical workflow and structure of the clinical trial.

@atient Screening & Enrollmena

Part 1: Dose Escalation

Eganelisib Monotherapy Eganelisib + Cytarabine
(DE) (DE)

Recommended Phase 2 Dose (RP2D)
Determined

Part 2: Dose Optimization

Primary Endpoint:
Safety & Tolerability

Click to download full resolution via product page

Dosing and Administration:

e Eganelisib: An oral pill taken once daily. The specific dose for a given patient depends on the dose
level assigned during the escalation/optimization phases of the trial [3].

e Cytarabine: Administered either as an intravenous (IV) infusion or as a subcutaneous injection. The
dose is determined by the study protocol and prior safety data from the dose-escalation phase [3].
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Treatment is administered in continuous 28-day cycles until patients experience unacceptable toxicity or

disease progression [1].

Preclinical and Translational Evidence

While clinical data in AML is still emerging, the rationale for eganelisib is strongly supported by its
mechanism of action and experience in solid tumors. In the MARIO-1 phase 1/1b study in advanced solid
tumors (NCT02637531), eganelisib was evaluated both as a monotherapy and in combination with the PD-1

inhibitor nivolumab [1].
Key Findings from MARIO-1 [1]:

e Safety: The most common treatment-related grade >3 toxicities in the combination therapy were
increased aspartate aminotransferase (AST: 13%) and increased alanine aminotransferase (ALT:
10%) and rash (10%). These hepatic enzyme elevations were generally reversible.

¢ Dosing: Based on the aggregate safety and pharmacodynamic data, eganelisib doses of 30 mg and
40 mg once daily in combination with an immune checkpoint inhibitor were selected for phase 2
studies.

e Efficacy Signal: Anti-tumor activity for the combination was observed in patients with various solid
tumors, including in some who had previously progressed on PD-1/PD-L1 inhibitors, validating the
potential to overcome resistance to immunotherapy.

This evidence provides a strong foundation for exploring eganelisib's macrophage-reprogramming capability

in the AML microenvironment.

Anticipated Mechanisms and Workflow

The proposed mechanism of action for the combination therapy in AML involves targeting both the cancer

cells and the surrounding immune microenvironment, as visualized below.
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Key Considerations for Protocol Implementation

¢ Safety Monitoring: Given the safety profile observed in solid tumor trials, close monitoring of hepatic
function (ALT, AST, bilirubin) is essential prior to each cycle and as clinically indicated [1].
Management protocols for potential hepatic enzyme elevations should be in place.

e Dose-Limiting Toxicities (DLTs): The definition of DLTs in this trial should be clearly documented in
the protocol. In the MARIO-1 study, DLTs included primarily grade 3 reversible hepatic enzyme
elevations occurring after the first cycle [1].

¢ Pharmacodynamic Biomarkers: To confirm target engagement and mechanism of action, the
protocol should include plans for biomarker analysis. This may involve assessing pAKT levels in
immune cells as a marker of PI3K-y pathway inhibition and evaluating changes in immune cell
populations (e.g., MDSC subsets, T-cell activation markers) in peripheral blood and/or bone marrow
samples [1].
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Table 3: Key Efficacy and Safety Outcomes from Prior Eganelisib Study (MARIO-1 in Solid Tumors)
[1]

Outcome Measure Eganelisib Monotherapy (n=39) Eganelisib + Nivolumab (n=180)

| Most Common Gr >3 Related AEs | Increased ALT (18%) Increased AST (18%) Increased Alkaline
Phosphatase (5%) | Increased AST (13%) Increased ALT (10%) Rash (10%) | | Treatment-Related Serious
AEs | 5% (including grade 4 bilirubin/enzyme increases) | 13% (including pyrexia, rash, cytokine release
syndrome) | | DLTSs | None in first 28 days; later cycle DLTs at 60 mg dose | Not Specified | | Recommended
Phase 2 Doses | - | 30 mg and 40 mg once daily |

Conclusion

The combination of eganelisib and cytarabine represents a novel immuno-chemotherapeutic strategy for
relapsed/refractory AML. By targeting the PI3K-y pathway, eganelisib aims to reverse the
immunosuppressive tumor microenvironment and potentially restore sensitivity to cytotoxic therapy. The
ongoing Phase 1b trial (NCT06533761) is a critical first step in defining the safety profile, optimal dosing,
and preliminary efficacy of this combination, with results expected to guide future clinical development in

this area of high unmet medical need.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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